molecular formula C13H20N2O2 B14814425 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine

Cat. No.: B14814425
M. Wt: 236.31 g/mol
InChI Key: WLUPRHDOKHVHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine involves several steps. One common method includes the reaction of 4-chloropyridine with cyclopropanol and isopropanol in the presence of a base to form the corresponding cyclopropoxy and isopropoxy derivatives. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. For example, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, affecting neurotransmission in the nervous system .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxypyridin-4-amine

InChI

InChI=1S/C13H20N2O2/c1-9(2)16-13-12(17-10-5-6-10)11(15(3)4)7-8-14-13/h7-10H,5-6H2,1-4H3

InChI Key

WLUPRHDOKHVHTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1OC2CC2)N(C)C

Origin of Product

United States

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